N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide
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Overview
Description
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The structure of this compound consists of a cinnamamide backbone with a cyclopropylamino group attached to the phenyl ring, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar synthetic cinnamides and cinnamates have been studied for their antimicrobial activity .
Mode of Action
It’s known that cinnamides and cinnamates, which share a cinnamoyl nucleus with our compound, have shown antimicrobial activity . Some of these compounds have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Biochemical Pathways
Similar compounds have been found to interfere with the integrity of the fungal plasmatic membrane and cell wall, potentially affecting multiple downstream biochemical pathways .
Pharmacokinetics
The rate of effect onset is determined by the rate of distribution of the drug from other compartments into the effect site .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria and fungi .
Preparation Methods
The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide typically involves the condensation of cinnamic acid derivatives with amines. One common method is the reaction of cinnamic acid with cyclopropylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction conditions usually involve stirring the mixture at room temperature or under reflux until the desired product is obtained.
Chemical Reactions Analysis
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Comparison with Similar Compounds
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)cinnamamide can be compared with other cinnamamide derivatives, such as:
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: This compound also exhibits antimicrobial and anticancer activities but differs in its substitution pattern on the phenyl ring.
N-(pyridin-4-yl)cinnamamide: This derivative has been studied for its potential as a therapeutic agent due to its unique pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other cinnamamide derivatives.
Properties
IUPAC Name |
(E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(13-8-15-4-2-1-3-5-15)21-17-9-6-16(7-10-17)14-20(24)22-18-11-12-18/h1-10,13,18H,11-12,14H2,(H,21,23)(H,22,24)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFWFKMZDOPORX-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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